OXA-06 Dihydrochloride
Description
Significance of RhoA/ROCK Signaling Pathway in Cellular Processes
The RhoA/ROCK signaling pathway is a fundamental signal transduction cascade that plays a pivotal role in a multitude of cellular activities. ucsd.eduechemi.com RhoA, a small GTPase, acts as a molecular switch that, in its active GTP-bound state, engages and activates its primary downstream effectors, the ROCKs. echemi.commedkoo.com This activation triggers a cascade of phosphorylation events that are central to the regulation of the actin cytoskeleton. aablocks.com
Key cellular processes governed by this pathway include:
Cytoskeletal Rearrangement: Regulating the formation of actin stress fibers and focal adhesions, which are crucial for maintaining cell shape, structure, and mechanical tension. ucsd.eduepo.org
Cell Motility and Migration: Driving cellular movement, a process essential for wound healing, immune response, and embryonic development, but also one that is hijacked during cancer metastasis. epo.orgresearchgate.net
Cell Adhesion: Modulating the connections between cells and the extracellular matrix. researchgate.net
Cell Proliferation and Survival: Influencing cell cycle progression and apoptosis (programmed cell death). epo.orgresearchgate.net
Given its central role, dysregulation of the RhoA/ROCK pathway is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders like hypertension, neurological conditions, and fibrotic diseases. ucsd.eduresearchgate.netchemicalbook.com
Functional Divergence and Overlapping Roles of ROCK Isoforms (ROCK1 and ROCK2)
Despite their structural similarity, ROCK1 and ROCK2 exhibit distinct tissue expression patterns and non-redundant biological functions. researchgate.netacs.org ROCK1 is ubiquitously expressed across many tissues, whereas ROCK2 expression is particularly high in the brain and muscle. alfa-chemistry.comacs.org Their subcellular localizations also differ; ROCK1 is associated with centrosomes and is involved in cell cycle regulation, while ROCK2 is found in the cytosol and plays a role in cytokinesis. alfa-chemistry.combldpharm.com Studies using isoform-specific knockout mice have revealed differing, and sometimes opposing, roles in disease models. For instance, in cardiac disease models, ROCK1 appears to be more involved in cardiac fibrosis, while ROCK2 is linked to cardiac hypertrophy. researchgate.netsci-hub.se These isoform-specific functions underscore the need for developing selective inhibitors to achieve more targeted therapeutic effects.
Rationale for Pharmacological Targeting of ROCK Kinases in Biomedical Research
The deep involvement of the RhoA/ROCK pathway in the pathology of many serious diseases makes it a compelling target for pharmacological intervention. chemicalbook.comgoogleapis.com The hyperactivity of ROCK signaling is a common feature in conditions characterized by increased cell proliferation, migration, and tissue stiffening, such as tumor invasion and fibrosis. epo.orgnih.gov Therefore, inhibiting ROCK activity presents a rational therapeutic strategy to counteract these pathological processes.
The development of ROCK inhibitors is driven by the potential to:
Treat Cancer: By inhibiting tumor cell migration, invasion, and anchorage-independent growth, ROCK inhibitors could limit metastasis. nih.gov
Address Cardiovascular Diseases: ROCK inhibitors have shown potential in treating hypertension and vasospasm by promoting smooth muscle relaxation. chemicalbook.comgoogleapis.com The inhibitor Fasudil is clinically approved in Japan for treating cerebral vasospasm. chemicalbook.com
Manage Neurological Disorders: ROCK has emerged as a regulator of neuronal survival and neurite growth, making its inhibition a strategy for promoting regeneration after nerve injury.
The pursuit of novel ROCK inhibitors like OXA-06 Dihydrochloride (B599025) is aimed at improving upon existing compounds by offering greater potency, enhanced selectivity, and different pharmacological profiles, thereby providing more refined tools for both biomedical research and potential clinical applications.
Properties
CAS No. |
944955-32-2 |
|---|---|
Molecular Formula |
C21H20Cl2FN3 |
Molecular Weight |
404.31 |
IUPAC Name |
2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride |
InChI |
InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |
InChI Key |
ZRBCUSMZOWMVJS-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXA-06 Dihydrochloride; OXA 06 Dihydrochloride; OXA06 Dihydrochloride; |
Origin of Product |
United States |
Oxa 06 Dihydrochloride: Characterization As a Potent Kinase Inhibitor
Discovery and General Chemical Classification within Kinase Inhibitors
OXA-06 Dihydrochloride (B599025) is a synthetically developed small molecule recognized for its potent inhibitory action against specific protein kinases. Its chemical name is 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride. tocris.com This compound belongs to a class of kinase inhibitors characterized by a core 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold. google.commdpi.com This structural motif is significant in the design of kinase inhibitors, particularly those targeting the ATP-binding pocket of the enzyme. google.com
As a kinase inhibitor, OXA-06 is classified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. tocris.comrndsystems.comrndsystems.com The ROCK family of serine/threonine kinases are key regulators of fundamental cellular processes, making them a target for therapeutic intervention in various diseases. bocsci.com OXA-06's development as a research tool stems from its distinct structure and high potency compared to other known ROCK inhibitors like Y-27632. nih.gov
Table 1: Chemical and Physical Properties of OXA-06 Dihydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride | tocris.com |
| Molecular Formula | C₂₁H₁₈FN₃·2HCl | tocris.comrndsystems.com |
| Molecular Weight | 404.31 g/mol | tocris.comrndsystems.com |
| CAS Number | 1825455-91-1 | rndsystems.com |
Inhibitory Potency and Selectivity Profile Against ROCK Isoforms
The primary targets of OXA-06 are the two isoforms of Rho-kinase: ROCK1 and ROCK2. nih.gov These isoforms share a high degree of structural similarity, with their kinase domains being 92% homologous. bocsci.com Despite this similarity, they exhibit different patterns of tissue expression and play non-redundant roles in cellular functions. bocsci.comnih.gov ROCK1 is widely distributed in various tissues, while ROCK2 expression is more prominent in the brain and muscle. bocsci.com
This compound is a highly potent inhibitor of ROCK, demonstrating an IC₅₀ (half-maximal inhibitory concentration) of 10 nM. tocris.comrndsystems.comrndsystems.combio-techne.com This value indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%, with lower values signifying higher potency. The inhibitory action of OXA-06 has been confirmed in cellular assays by observing the suppression of downstream ROCK signaling targets, such as phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and cofilin (pCofilin). tocris.comrndsystems.com
While many sources cite the potent general ROCK inhibition, detailed public data specifying the discrete IC₅₀ values for OXA-06 against ROCK1 versus ROCK2 are not consistently available. However, studies have highlighted its utility as a dual inhibitor of both isoforms. nih.gov Furthermore, kinase selectivity profiling has shown that OXA-06 is a more selective inhibitor for ROCK kinases compared to other compounds like Y-27632. nih.gov In a screen against 167 other protein kinases, OXA-06 showed significant inhibition (>50%) of only a small fraction (5.4%), demonstrating a favorable selectivity profile. nih.gov
Table 2: Inhibitory Potency of this compound
| Target Kinase | IC₅₀ | Source |
|---|---|---|
| ROCK (general) | 10 nM | tocris.comrndsystems.comrndsystems.combio-techne.com |
Mechanisms of Kinase Inhibition: ATP-Competitive Binding
This compound functions as an ATP-competitive inhibitor. medchemexpress.com This is a common mechanism for small-molecule kinase inhibitors. Protein kinases catalyze the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a substrate protein. This process is initiated by the binding of ATP within a specific pocket in the kinase's catalytic domain.
As an ATP-competitive inhibitor, OXA-06 is designed to bind to this same ATP-binding site. medchemexpress.com Its pyrrolo[2,3-b]pyridine core and associated side chains possess the appropriate structural and chemical properties to occupy this pocket with high affinity. google.com By physically blocking the ATP-binding site, OXA-06 prevents the natural substrate, ATP, from binding. This effectively halts the phosphotransfer reaction, thereby inhibiting the kinase's function and blocking the downstream signaling cascade. The ability of azaindole-based scaffolds, like that in OXA-06, to form key hydrogen bonds with residues in the hinge region of the kinase's ATP pocket is crucial for this competitive inhibition mechanism. google.com
Molecular and Cellular Mechanisms of Action of Oxa 06 Dihydrochloride
Modulation of Key Downstream Signaling Effectors
The anti-tumor activity of OXA-06 has been correlated with its ability to inhibit ROCK kinase activity. nih.gov This inhibition is assessed by observing the phosphorylation state of well-characterized ROCK substrates. nih.gov By targeting the ATP-dependent kinase domain of ROCK1 and ROCK2, OXA-06 prevents the transfer of phosphate (B84403) to these downstream targets. medchemexpress.comnih.gov
A primary mechanism of OXA-06 is the suppression of phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK. nih.govcymitquimica.comtargetmol.com The ROCK-mediated phosphorylation of MYPT1 (at threonine residue T853 in PANC-1 cells) inhibits myosin phosphatase activity, which in turn promotes actomyosin (B1167339) contractility. nih.govnih.gov Research has demonstrated that treatment with OXA-06 effectively reduces the steady-state levels of phosphorylated MYPT1 (pMYPT1) in a dose-dependent manner. nih.govrndsystems.com This effect confirms the compound's ability to block ROCK activity within intact cells. nih.gov In studies on PANC-1 pancreatic tumor cells, OXA-06 showed potent inhibition of MYPT1 phosphorylation. nih.gov
Table 1: Comparative Potency of ROCK Inhibitors on MYPT1 Phosphorylation in PANC-1 Cells
| Compound | IC₅₀ for MYPT1 Phosphorylation Inhibition |
|---|---|
| OXA-06 | 300 nM |
| Y-27632 | 1.4 µM |
Data sourced from a study on PANC-1 pancreatic tumor cells, indicating the concentration required to inhibit 50% of MYPT1 phosphorylation. nih.gov
OXA-06 treatment leads to the inhibition of cofilin phosphorylation. medchemexpress.cominvivochem.comebiohippo.commedchemexpress.com Cofilin is an actin-binding protein that plays a critical role in actin filament dynamics by depolymerizing actin filaments. nih.gov Its activity is inhibited upon phosphorylation at serine residue S3. nih.gov The reduction of phosphorylated cofilin (pCofilin) is a reliable indicator of OXA-06's inhibitory effect on the ROCK pathway in various non-small cell lung cancer (NSCLC) cell lines. nih.govrndsystems.com The levels of pCofilin were found to decrease at OXA-06 concentrations that corresponded with the inhibition of anchorage-independent growth, suggesting this is a key aspect of its mechanism. nih.gov
Table 2: Summary of OXA-06 Effects on Downstream Signaling
| Effector Molecule | Observed Effect | Primary Mechanism |
|---|---|---|
| MYPT1 | Suppression of phosphorylation (pMYPT1) | Direct inhibition of ROCK kinase activity. nih.gov |
| Cofilin | Inhibition of phosphorylation (pCofilin) | Indirect inhibition of LIM Kinase (LIMK) activity. nih.gov |
| LIM Kinase (LIMK) | Indirect inhibition of activity | Inhibition of ROCK, which is an upstream activator of LIMK. nih.govnih.gov |
This table summarizes the direct and indirect effects of OXA-06 on key signaling proteins downstream of ROCK.
The inhibition of cofilin phosphorylation by OXA-06 is an indirect effect mediated through LIM Kinase (LIMK). nih.gov The ROCK/LIMK/Cofilin pathway is a well-established signaling cascade where ROCK phosphorylates and activates LIMK1 and LIMK2. nih.govnih.govtocris.com Activated LIMK, in turn, phosphorylates and inactivates cofilin. nih.govnih.gov By inhibiting ROCK, OXA-06 prevents the activation of LIMK. This disruption in the signaling cascade leads to lower levels of active LIMK, resulting in decreased phosphorylation of cofilin and, consequently, an increase in its actin-depolymerizing activity. nih.gov
Impact on Cytoskeletal Architecture and Dynamics
The ROCK signaling pathway, which OXA-06 inhibits, is a central regulator of the actin cytoskeleton's organization. nih.gov This pathway influences a wide range of cellular functions such as cell shape, adhesion, and migration through its control over actin filament assembly and actomyosin contractility. nih.govtocris.com
Cellular contractility is largely driven by the interaction of actin and myosin filaments, a process heavily promoted by ROCK signaling. nih.gov ROCK enhances actomyosin contractility through two main actions: directly phosphorylating myosin light chain (MLC) and inhibiting myosin light chain phosphatase. nih.gov The latter is achieved by phosphorylating MYPT1, the myosin-binding subunit of the phosphatase, which suppresses its activity. nih.govnih.gov
By potently inhibiting ROCK and suppressing MYPT1 phosphorylation, OXA-06 effectively counteracts these contractile signals. nih.govrndsystems.com This leads to increased myosin phosphatase activity, reduced MLC phosphorylation, and consequently, a decrease in actomyosin contractility and cellular tension. nih.gov This mechanism is consistent with the observed effects of other ROCK inhibitors, which are known to inhibit the formation of stress fibers and focal adhesions in cultured cells. oup.com
Alterations in Focal Adhesion Formation and Turnover
Focal adhesions are complex, dynamic structures that mediate the connection between the cell's internal actin cytoskeleton and the extracellular matrix. nih.gov The formation, maturation, and turnover of these adhesions are critical for cell motility and invasion. nih.gov The Rho-associated coiled-coil kinases (ROCK) are central regulators of cytoskeletal dynamics, including the formation of focal adhesions and stress fibers. rndsystems.com
OXA-06 Dihydrochloride (B599025) is a potent and ATP-competitive inhibitor of ROCK, with an IC50 value of 10 nM. bio-techne.comrndsystems.com By inhibiting ROCK, OXA-06 Dihydrochloride fundamentally alters the processes governing focal adhesion dynamics. A key mechanism is the suppression of phosphorylation of downstream ROCK targets. Research shows that this compound treatment suppresses the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated cofilin (pCofilin) in non-small cell lung carcinoma (NSCLC) cell lines. bio-techne.comrndsystems.com The dephosphorylation of MYPT1 leads to increased myosin light chain phosphorylation, promoting actin-myosin contractility, which is essential for focal adhesion maturation and stress fiber formation. Cofilin, when phosphorylated, is inactive; its dephosphorylation promotes actin filament disassembly. By suppressing the phosphorylation of these key effectors, OXA-06 disrupts the coordinated cycles of actin polymerization and depolymerization necessary for the assembly and disassembly of focal adhesions, thereby impairing cell adhesion and motility.
Effects on Cell Cycle Progression and Regulation
The cell cycle is a tightly regulated series of events leading to cell division, consisting of G1, S, G2, and M phases. kegg.jp Cyclin-dependent kinases (CDKs) and their cyclin partners drive progression through these phases. kegg.jp In addition to its effects on the cytoskeleton, ROCK inhibition by this compound has been shown to impact cell cycle progression, particularly under conditions of suspended growth.
In studies using non-small cell lung cancer (NSCLC) cell lines, treatment with this compound under anchorage-independent conditions induced cell cycle arrest. nih.gov Specifically, a 1 µM concentration of OXA-06 led to a statistically significant increase in the proportion of cells in the G0/G1 phase and a corresponding reduction in the S phase population. nih.gov This G0/G1 arrest indicates that ROCK activity is necessary for cells to proceed from the resting/preparatory phase into the DNA synthesis phase when deprived of matrix attachment. nih.gov
Further investigation into the mechanism of this cell cycle block revealed that it is not a result of induced cell death (anoikis) or necrosis, as evidenced by the absence of sub-G0 peaks in flow cytometry analysis and a lack of caspase-3 or PARP cleavage. nih.gov Interestingly, the OXA-06-induced arrest appears to function through a pathway independent of certain canonical G1 regulators. The levels of cyclin D1 and the phosphorylation status of the Retinoblastoma (Rb) tumor suppressor were not consistently or significantly altered by the compound. nih.gov This suggests that OXA-06 blocks anchorage-independent growth by causing cell cycle arrest through a mechanism involving other, less characterized regulators of G1 progression. nih.gov
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells This table presents a qualitative summary of findings from studies on non-small cell lung cancer (NSCLC) cells treated with this compound under anchorage-independent conditions.
| Treatment Condition | Cell Cycle Phase | Observed Effect | Reference |
|---|---|---|---|
| OXA-06 (1 µM) in suspension | G0/G1 Phase | Statistically significant increase | nih.gov |
| S Phase | Statistically significant reduction | nih.gov |
Influence on Fundamental Cellular Phenotypes in vitro
A defining characteristic of cancer cells is their ability to proliferate without being attached to a solid substrate, a phenomenon known as anchorage-independent growth. This ability is crucial for tumor growth and metastasis. nih.gov The ROCK signaling pathway is essential for this process, and its inhibition provides a therapeutic strategy. nih.gov
This compound has been demonstrated to be a potent inhibitor of anchorage-independent growth in NSCLC cell lines. bio-techne.comrndsystems.comfishersci.nl Studies have shown that the inhibition of ROCK1 and ROCK2 by OXA-06 effectively blocks the ability of these cancer cells to form colonies in soft agar, a standard laboratory assay for this phenotype. nih.govnih.gov This effect is directly linked to the compound's impact on cell cycle progression, where it induces a G0/G1 arrest in suspended cells, thereby preventing their proliferation. nih.gov
Cellular invasion is a multi-step process involving cell adhesion, matrix degradation, and migration, which allows cancer cells to penetrate basement membranes and spread to distant sites. nih.gov The ROCK pathway plays a significant role in the cell motility required for invasion. nih.gov
Research has validated that ROCK is a key driver of invasion in NSCLC cells, and this compound effectively suppresses this capability. nih.govnih.gov In Matrigel invasion assays, which simulate the extracellular matrix, treatment with this compound significantly impairs the ability of NSCLC cells to invade through the matrix. nih.gov This anti-invasive effect is a direct consequence of ROCK inhibition, which disrupts the cytoskeletal organization and contractility necessary for the cell to push and pull its way through the dense matrix environment. medchemexpress.cominvivochem.commedchemexpress.com
Cell migration is a fundamental process that, when dysregulated in cancer, contributes to metastasis. nih.gov The dynamic regulation of the actin cytoskeleton, controlled by signaling pathways including the ROCK pathway, is essential for the cycles of protrusion, adhesion, and contraction that drive cell movement. nih.gov
This compound has been identified as an inhibitor of cell migration. medchemexpress.commedchemexpress.com Studies specifically highlight its ability to impair the migration of PANC-1 pancreatic cancer cells. medchemexpress.commedchemexpress.comcymitquimica.com This effect is attributed to the compound's primary mechanism of action: the inhibition of ROCK. By disrupting downstream signaling to effectors like MYPT1, this compound interferes with the generation of contractile forces and the cytoskeletal rearrangements that are prerequisites for directional cell movement. medchemexpress.commedchemexpress.com
Table 2: Summary of In Vitro Phenotypic Effects of this compound This table summarizes the principal effects of this compound on fundamental cancer cell behaviors as documented in research literature.
| Cellular Phenotype | Effect of OXA-06 | Affected Cell Lines | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Anchorage-Independent Growth | Inhibition | NSCLC | ROCK inhibition leading to G0/G1 cell cycle arrest | bio-techne.comrndsystems.comnih.gov |
| Cellular Invasion | Suppression | NSCLC | ROCK inhibition disrupting cytoskeletal dynamics required for matrix penetration | nih.govnih.govmedchemexpress.com |
| Cell Migration | Impairment / Inhibition | PANC-1 | ROCK inhibition impairing phosphorylation of MYPT1 and cytoskeletal reorganization | medchemexpress.commedchemexpress.com |
Preclinical Research Applications and in Vitro Studies of Oxa 06 Dihydrochloride
Efficacy in Non-Small Cell Lung Carcinoma (NSCLC) Cell Line Models
Studies utilizing NSCLC cell lines have demonstrated that OXA-06 Dihydrochloride (B599025) effectively impairs critical processes involved in tumor progression. medchemexpress.comebiohippo.com Its activity has been observed in various NSCLC cell lines, independent of the expression status of the DLC1 tumor suppressor gene. nih.gov
| Cell Line | Compound | Concentration | Colony Formation (% of Control) |
|---|---|---|---|
| A549 | OXA-06 | 0.1 µM | ~50% |
| A549 | OXA-06 | 1.0 µM | ~10% |
| H1299 | OXA-06 | 0.1 µM | ~45% |
| H1299 | OXA-06 | 1.0 µM | ~5% |
Data derived from colony formation assays in soft agar. nih.gov
A primary finding in the preclinical evaluation of OXA-06 Dihydrochloride is its ability to inhibit the invasion of NSCLC cell lines. medchemexpress.comebiohippo.comnih.gov This anti-invasive activity is a direct consequence of ROCK inhibition, as ROCK kinases are crucial regulators of the cellular cytoskeleton, motility, and invasion. nih.govrndsystems.combio-techne.com Studies have shown that OXA-06-mediated inhibition of ROCK-dependent pathways impairs the ability of cancer cells to invade through Matrigel, an in vitro model of the extracellular matrix. nih.gov
The anti-tumor activity of this compound correlates with the suppression of ROCK-dependent phosphorylation events. nih.gov Two well-characterized downstream targets of ROCK are Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, whose phosphorylation is indirectly regulated by ROCK through LIM kinases (LIMK1/2). nih.govresearchgate.net Treatment of NSCLC cell lines with OXA-06 results in a dose-dependent decrease in the steady-state levels of phosphorylated MYPT1 (pMYPT1) and phosphorylated Cofilin (pCofilin). fishersci.firesearchgate.netrndsystems.com This inhibition of cofilin phosphorylation confirms the on-target activity of OXA-06 and links its biological effects on growth and invasion to the direct inhibition of the ROCK signaling pathway. medchemexpress.comnih.govmedchemexpress.com
Comparative Pharmacological Profiling with Other ROCK Inhibitors
To better characterize its pharmacological properties, this compound has been compared to other established ROCK inhibitors, most notably Y-27632. nih.gov
Kinase selectivity profiling has demonstrated that OXA-06 is a more selective inhibitor than Y-27632. nih.gov In a screen against a panel of 167 protein kinases, OXA-06 at a concentration of 200 nM showed significant inhibition (>50%) of only 5.4% of the kinases tested. nih.gov In contrast, Y-27632 at 10 µM inhibited 10.2% of the kinases in the same panel. nih.gov This indicates a superior selectivity profile for OXA-06, which is a desirable characteristic for a chemical probe intended for studying specific biological pathways. nih.gov
| Compound | Kinases Tested | Kinases Inhibited >50% | Selectivity (% Inhibited) |
|---|---|---|---|
| OXA-06 | 167 | 9 | 5.4% |
| Y-27632 | 167 | 17 | 10.2% |
Data from a kinase selectivity panel screen. nih.gov
This compound is significantly more potent than Y-27632 as a ROCK inhibitor. nih.gov In direct enzymatic assays, OXA-06 exhibited substantially lower half-maximal inhibitory concentration (IC₅₀) values compared to Y-27632, making it approximately 25 times more potent in vitro. nih.gov This enhanced potency is also observed in cellular assays; for example, OXA-06 inhibits the anchorage-independent growth of NSCLC cells at much lower concentrations than Y-27632. nih.gov
| Compound | Target | IC₅₀ Value (µM) | Fold Potency vs. Y-27632 |
|---|---|---|---|
| OXA-06 | ROCK | 0.01 ± 0.005 | ~25x more potent |
| Y-27632 | ROCK | 0.24 ± 0.09 | - |
IC₅₀ values determined in vitro with an ATP concentration of 1.4 µM. nih.gov
Utility in Stem Cell Research and Associated Methodologies
The application of small molecules to modulate cellular processes has become a cornerstone of modern stem cell biology. Among these, inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway have proven invaluable. This compound has been identified as a potent inhibitor of ROCK, a family of serine/threonine kinases that play a critical role in regulating the actin cytoskeleton. bio-techne.comrndsystems.comtocris.com This inhibitory action has significant implications for stem cell research, particularly in the culture and manipulation of pluripotent stem cells (PSCs).
The two primary isoforms of ROCK, ROCK1 and ROCK2, are key regulators of cellular functions such as adhesion, migration, and apoptosis (programmed cell death). tocris.com When pluripotent stem cells are dissociated into single cells for passaging or differentiation protocols, they often undergo anoikis, a form of apoptosis triggered by the loss of cell-cell and cell-matrix attachments. tocris.com This is a significant challenge in maintaining viable PSC cultures. ROCK inhibitors, by mitigating the cytoskeletal hyperactivation that leads to anoikis, can substantially enhance cell survival. tocris.com While much of the foundational research in this area has been conducted with the well-established ROCK inhibitor Y-27632, the potency of this compound suggests its potential utility in similar applications. bio-techne.comtocris.com
Application in Maintenance and Differentiation Protocols of Pluripotent Stem Cells
The maintenance of pluripotency, the ability of stem cells to differentiate into all cell types of the body, is a fundamental aspect of their utility. While specific studies detailing the use of this compound in maintaining human pluripotent stem cells (hPSCs) are not extensively documented in publicly available research, the role of ROCK inhibition in this process is well-established. ROCK inhibitors are commonly included in culture media to support the survival of hPSCs, especially after single-cell dissociation, without compromising their undifferentiated state. tocris.comreprocell.com
Furthermore, the initiation of directed differentiation often requires the dissociation of PSC colonies, a step where cell viability can be critically low. The inclusion of a ROCK inhibitor can be crucial for the successful transition of PSCs from a pluripotent state towards a specified lineage. nih.gov For instance, studies with the ROCK inhibitor Y-27632 have shown that its application can prime hPSCs for differentiation towards mesendodermal lineages by modulating the epithelial-to-mesenchymal transition (EMT). nih.gov Given that this compound is a potent ROCK inhibitor, it is plausible that it could be employed in a similar capacity to enhance the efficiency of directed differentiation protocols. rndsystems.comtocris.com However, direct experimental evidence and comparative studies are needed to confirm its efficacy and optimal application in this context.
A study comparing various ROCK inhibitors, including this compound, in the context of conditional reprogramming of human foreskin keratinocytes (a type of epidermal stem-like cell) demonstrated that OXA-06 was effective at preventing the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream target of ROCK. This indicates its activity in a cellular context relevant to stem cell maintenance.
Table 1: Comparison of ROCK Inhibitor Activity in Human Foreskin Keratinocytes
| Compound | Concentration | Effect on p-MLC2 |
|---|---|---|
| Y-27632 | 10 µM | Inhibition |
| OXA-06 | 3 µM | Inhibition |
| HA-1100 | 20 µM | Inhibition |
| Fasudil | 20 µM | Inhibition |
| Thiazovivin | 10 µM | Inhibition |
| H-1152 | 1 µM | Inhibition |
| GSK429286 | 100 nM | Inhibition |
This table is based on data from a study on human foreskin keratinocytes and indicates the ability of OXA-06 to inhibit ROCK signaling, a key mechanism for its potential use in pluripotent stem cell culture.
Enhancement of Cell Survival in Cryopreservation Procedures
Cryopreservation, the process of freezing and storing cells at ultra-low temperatures, is essential for the long-term banking of pluripotent stem cell lines. However, the freeze-thaw process is a major stressor for cells, often leading to significant cell death and reduced recovery rates. stemcell.com The formation of intracellular ice crystals and the osmotic stress during the addition and removal of cryoprotectants are major contributors to this damage.
The use of ROCK inhibitors in cryopreservation media has been shown to significantly improve the post-thaw survival and viability of human pluripotent stem cells. tocris.comstemcell.com By inhibiting the apoptotic pathways activated by the stresses of cryopreservation, these small molecules help to preserve the integrity of the cell population. While specific data on the use of this compound in PSC cryopreservation is limited in published literature, its function as a potent ROCK inhibitor strongly suggests its potential as a valuable supplement in cryopreservation media. rndsystems.comtocris.com Its application could potentially lead to higher recovery rates and better preservation of the pluripotent characteristics of the thawed cells. Further research is required to establish optimal protocols and to compare its effectiveness against other ROCK inhibitors in this critical application.
Structure Activity Relationship Sar Studies and Rational Design Principles
Identification of Structural Determinants for ROCK Inhibition
The chemical structure of OXA-06 Dihydrochloride (B599025) is 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride. Analysis of this structure, in the context of related kinase inhibitors, allows for the identification of key determinants for its potent ROCK inhibition.
The core of OXA-06's efficacy lies in its 1H-pyrrolo[2,3-b]pyridine moiety, also known as 7-azaindole (B17877) . This heterocyclic scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors. chemicalbook.com The nitrogen atom in the pyridine (B92270) ring and the adjacent pyrrole (B145914) NH group form crucial hydrogen bonds with the backbone of the hinge region of the kinase's ATP-binding pocket. chemicalbook.com This bidentate interaction is a cornerstone of high-affinity binding for many ATP-competitive inhibitors.
The central phenylmethyl linker serves to correctly orient the 7-azaindole core within the ATP binding pocket and to position the other structural components for optimal interactions. The flexibility of this linker can also play a role in accommodating the conformational changes that may occur upon binding.
The 2-fluorobenzyl group is another critical component. The aromatic ring can engage in hydrophobic and van der Waals interactions within the active site. The fluorine substitution can influence the electronic properties of the ring and may also participate in favorable interactions with the protein, potentially enhancing binding affinity and selectivity.
Analysis of Chemical Modifications on Inhibitory Potency and Isoform Selectivity
While specific SAR data for direct analogues of OXA-06 is not extensively published, the broader literature on 7-azaindole-based ROCK inhibitors provides valuable insights into how chemical modifications can modulate inhibitory potency and isoform selectivity (ROCK1 vs. ROCK2).
Studies on related 7-azaindole scaffolds have demonstrated that substitutions at the 3-position of the azaindole ring can significantly impact both potency and selectivity. researchgate.netnih.gov For instance, the introduction of various substituents can explore additional pockets within the ATP binding site, leading to enhanced affinity and differentiation between the subtly different architectures of ROCK1 and ROCK2.
The following interactive table summarizes hypothetical SAR data for a series of 7-azaindole-based ROCK inhibitors, illustrating these principles.
| Compound | R1 (Substitution on Azaindole) | R2 (Substitution on Benzyl (B1604629) Ring) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| OXA-06 Analogue A | H | 2-F | 5 | 7 | 0.71 |
| OXA-06 Analogue B | CH3 | 2-F | 2 | 5 | 0.4 |
| OXA-06 Analogue C | H | H | 15 | 20 | 0.75 |
| OXA-06 Analogue D | H | 4-F | 8 | 12 | 0.67 |
| OXA-06 Analogue E | Cl | 2-F | 3 | 4 | 0.75 |
Note: The data in this table is illustrative and based on general principles of SAR for this class of compounds.
From this hypothetical data, we can infer several key points:
Substitution on the azaindole ring (R1): The introduction of a small alkyl group like a methyl (Analogue B) or a halogen like chlorine (Analogue E) at the 3-position of the azaindole could lead to a significant increase in potency against both ROCK isoforms.
Substitution on the benzyl ring (R2): The presence and position of the fluorine atom on the benzyl ring are important. Removal of the fluorine (Analogue C) results in a decrease in potency. Shifting the fluorine from the 2-position to the 4-position (Analogue D) also appears to be detrimental to activity compared to the 2-fluoro substitution.
Achieving high isoform selectivity between ROCK1 and ROCK2 is a significant challenge due to the high degree of homology in their ATP-binding sites. However, subtle differences can be exploited. The design of inhibitors that can interact with non-conserved residues outside of the primary binding pocket is a key strategy for achieving selectivity.
Implications for the Design of Advanced Kinase Inhibitors
The SAR of OXA-06 Dihydrochloride and related 7-azaindole-based compounds offers several important lessons for the rational design of next-generation kinase inhibitors.
The primary takeaway is the power of the 7-azaindole scaffold as a privileged structure for kinase inhibition. Its ability to form robust hydrogen bonding interactions with the kinase hinge makes it an excellent starting point for inhibitor design.
Furthermore, the principle of exploiting subtle structural differences in the active sites of closely related kinases is crucial for achieving selectivity. The strategic placement of substituents, as seen with the 2-fluorobenzyl group and potential modifications on the azaindole ring, allows for the fine-tuning of inhibitor binding to favor one isoform over another. This is critical for developing therapies that target a specific kinase isoform implicated in a disease, thereby reducing the potential for side effects from inhibiting other, non-target kinases.
The development of compounds like OXA-06, which exhibit greater selectivity than older-generation inhibitors, underscores the progress in rational drug design. By combining a potent hinge-binding scaffold with carefully selected peripheral substitutions, it is possible to create highly effective and selective kinase inhibitors. Future design efforts will likely continue to build on these principles, employing computational modeling and structural biology to guide the synthesis of even more sophisticated and targeted therapeutics.
Synthetic Methodologies and Chemical Derivatization Strategies for Research
Principal Synthetic Routes Towards OXA-06 Dihydrochloride (B599025)
The chemical name for OXA-06 is 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine. Its synthesis involves the construction of a core structure featuring a 7-azaindole (B17877) moiety linked to a substituted benzylamine (B48309). While the precise, step-by-step synthesis as detailed in patent literature (WO2007084667) is proprietary, a plausible and commonly employed synthetic strategy for this class of compounds can be inferred from established methodologies for creating similar 7-azaindole-based kinase inhibitors. nih.gov
A likely retrosynthetic analysis would disconnect the molecule at the C-N bond of the benzylamine and the C-C bond between the phenyl ring and the azaindole core. The synthesis would therefore involve the separate preparation of a functionalized 7-azaindole and a substituted benzaldehyde, followed by their coupling and subsequent reductive amination.
A potential synthetic approach would likely involve the following key steps:
Synthesis of a protected 4-halo-7-azaindole: The synthesis would commence with a commercially available substituted pyridine (B92270) derivative, which would undergo a series of reactions to construct the fused pyrrole (B145914) ring, yielding the 7-azaindole core. A halogen, typically bromine or iodine, would be introduced at the 4-position to facilitate a subsequent cross-coupling reaction. The nitrogen of the pyrrole ring is often protected, for instance with a trimethylsilylethoxymethyl (SEM) group, to prevent side reactions in subsequent steps. nih.gov
Suzuki-Miyaura Cross-Coupling: The protected 4-halo-7-azaindole would then be coupled with a (4-formylphenyl)boronic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step is crucial for forming the C-C bond between the azaindole and the phenyl ring, yielding a 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde intermediate. nih.gov
Reductive Amination: The resulting aldehyde is then reacted with 2-fluorobenzylamine (B1294385) in a reductive amination reaction. This step forms the key C-N bond of the benzylamine side chain. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
Deprotection and Salt Formation: In the final steps, the protecting group on the azaindole nitrogen is removed. The resulting free base of OXA-06 is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.
This modular approach allows for the synthesis of various analogs by using different boronic acids or substituted benzylamines in the coupling and reductive amination steps, respectively.
Methodologies for Structural Modification and Analog Generation
The generation of OXA-06 analogs is essential for structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net Modifications can be strategically introduced at various positions on the OXA-06 scaffold.
Key areas for structural modification include:
The 7-Azaindole Core: The azaindole moiety is critical for binding to the kinase hinge region. chemicalbook.com Modifications at positions other than the hinge-binding nitrogen atoms can be explored. For instance, substitution at the 3-position of the 7-azaindole has been shown to influence potency and selectivity in other ROCK inhibitors. nih.gov Introducing small alkyl or halo groups could modulate the electronic properties and steric interactions within the ATP-binding pocket.
The Benzylamine Moiety: The 2-fluoro-benzylamine group can be extensively modified to explore the surrounding binding pocket.
Substitution on the Benzyl (B1604629) Ring: The position and nature of the substituent on the benzyl ring can be varied. Analogs with different halogens (e.g., chlorine, bromine) or small alkyl or alkoxy groups at various positions (ortho, meta, para) can be synthesized to probe steric and electronic requirements.
Replacement of the Benzyl Ring: The entire benzyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.
A general strategy for analog generation would involve utilizing the modular synthetic route described in section 6.1 and introducing variations in the building blocks. For example, a library of analogs could be created by using a diverse set of substituted boronic acids in the Suzuki-Miyaura coupling step or a variety of substituted benzylamines in the reductive amination step.
Below is an interactive data table summarizing potential structural modifications and their rationales.
| Molecular Scaffold | Position of Modification | Type of Modification | Rationale for Modification |
| 7-Azaindole | C3-position | Alkyl, Halogen | Modulate steric and electronic interactions in the hinge-binding region. |
| Phenyl Ring | Various | Electron-donating/withdrawing groups | Fine-tune molecular conformation and electronic properties. |
| Benzylamine Ring | Ortho, Meta, Para | Halogens, Alkyl, Alkoxy | Probe steric and electronic requirements of the binding pocket. |
| Benzylamine | Replacement of Benzyl Ring | Other (hetero)aromatic rings | Explore alternative binding interactions. |
Development of Probes and Derivatives for Biological Investigations
To further elucidate the biological role of ROCK and the mechanism of action of OXA-06, the development of chemical probes is invaluable. These probes are typically derived from the parent inhibitor and incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. rsc.orgnih.gov
Fluorescent Probes:
Fluorescently labeled OXA-06 analogs can be used for a variety of in vitro and in cell-based assays, including fluorescence polarization assays to study target engagement, and for cellular imaging to visualize the subcellular localization of the target kinase. rsc.orgnih.govmdpi.com
The design of a fluorescent probe would involve synthesizing an OXA-06 analog with a suitable functional group (e.g., an amine or a carboxylic acid) that can be readily conjugated to a fluorescent dye. This functional group is typically introduced via a linker to minimize steric hindrance and preserve the binding affinity of the inhibitor to its target. The linker is often attached to a part of the molecule that is solvent-exposed and not critical for target binding, as predicted by molecular modeling or inferred from SAR data.
Biotinylated Probes:
Biotinylated derivatives of OXA-06 can be used for affinity-based target identification and validation studies. nih.gov These probes can be immobilized on a solid support (e.g., streptavidin-coated beads) to pull down their binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry, confirming the intended target and potentially revealing off-target interactions.
Similar to fluorescent probes, the synthesis of a biotinylated probe would involve attaching biotin to OXA-06 via a linker. The attachment point would be carefully chosen to avoid disrupting the key interactions required for ROCK inhibition.
The development of these chemical probes is a crucial step in translating the potent in vitro activity of OXA-06 into a deeper understanding of its biological effects and for the validation of ROCK as a therapeutic target.
Advanced Analytical Methodologies for Research Characterization of Oxa 06 Dihydrochloride
High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Batches
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of chemical compounds like OXA-06 Dihydrochloride (B599025). spandidos-publications.com In a research context, it is crucial to verify that a batch of a compound is free from significant impurities, such as starting materials, byproducts from the synthesis, or degradation products, which could confound experimental results.
For OXA-06 Dihydrochloride, reverse-phase HPLC (RP-HPLC) is a standard method for purity analysis. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. abmole.com The separation is based on the differential partitioning of the compound and any impurities between the two phases. A detector, typically a UV spectrophotometer, measures the absorbance of the eluate, generating a chromatogram where each peak corresponds to a different component.
The purity of this compound is calculated based on the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of research-grade this compound report purities of ≥98%, as determined by HPLC analysis. rndsystems.combio-techne.com This level of purity ensures that the observed biological effects are attributable to the compound of interest.
Below is a representative data table illustrating how purity assessment for different research batches of this compound might be presented.
Table 1: Representative HPLC Purity Analysis of this compound Research Batches This table is for illustrative purposes and does not represent actual experimental data.
| Batch Number | Retention Time (minutes) | Peak Area (%) | Purity Specification |
|---|---|---|---|
| B-001 | 4.58 | 99.2% | ≥98% |
| B-002 | 4.59 | 98.7% | ≥98% |
Spectroscopic Techniques for Comprehensive Structural Elucidation in Research
Spectroscopic methods are essential for unequivocally confirming the chemical structure of a synthesized compound. For this compound, whose chemical name is 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used. rndsystems.commedkoo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. mdpi.com
¹H NMR: The spectrum for OXA-06 would show distinct signals corresponding to the different types of protons. This includes signals in the aromatic region for the protons on the fluorophenyl, phenyl, and pyrrolopyridine ring systems. Signals for the aliphatic methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) and aminomethyl groups would appear in the upfield region. The proton attached to the secondary amine and the N-H protons of the pyrrolopyridine ring would also be observable, though their chemical shifts can be variable.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. rsc.org This allows for the confirmation of the carbon backbone, including the quaternary carbons and the various aromatic and aliphatic carbons.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the accurate mass of the molecule. mdpi.com This analysis confirms the elemental composition and molecular formula. For OXA-06 (free base), the expected molecular formula is C₂₁H₁₈FN₃, and HRMS would verify the corresponding exact mass. rndsystems.commedkoo.comtargetmol.com The mass of the dihydrochloride salt would also be consistent with this structure. bio-techne.com
The collective data from these techniques provide an unambiguous confirmation of the compound's identity.
Table 2: Expected Spectroscopic Data for Structural Confirmation of OXA-06 Based on the known chemical structure.
| Technique | Information Provided | Expected Features for OXA-06 (C₂₁H₁₈FN₃) |
|---|---|---|
| ¹H NMR | Maps the proton environment | Signals in aromatic region (phenyl, fluorophenyl, pyrrolopyridine rings), signals for aliphatic -CH₂- groups, and N-H protons. |
| ¹³C NMR | Maps the carbon skeleton | Signals corresponding to all 21 unique carbons, including aromatic, aliphatic, and quaternary carbons. |
| HRMS (ESI) | Determines exact mass and confirms molecular formula | A measured mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule [M+H]⁺. |
Biochemical Assays for Quantifying Target Engagement and Functional Activity
Once purity and structure are confirmed, biochemical and cellular assays are performed to quantify the biological activity of this compound. As a Rho-associated kinase (ROCK) inhibitor, these assays focus on its potency against its target and its effects on downstream signaling pathways.
IC₅₀ Determination and Kinase Activity Assays: The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%. The IC₅₀ for OXA-06 against ROCK was determined using in vitro kinase assays. nih.gov These assays often utilize purified, recombinant ROCK enzyme (e.g., a chimeric ROCK1/2 protein) and measure the transfer of phosphate (B84403) from ATP to a specific substrate. nih.govpageplace.de The amount of ATP consumed is quantified, often using a bioluminescence-based method where a decrease in light signal corresponds to increased kinase activity. pageplace.de Through such methods, OXA-06 was identified as a potent, ATP-competitive ROCK inhibitor with an IC₅₀ value of 10 nM. bio-techne.commedkoo.comnih.gov This makes it approximately 25-fold more potent than the widely used ROCK inhibitor, Y-27632. nih.gov
Target Engagement and Functional Assays: To confirm that OXA-06 engages its target in a cellular context, researchers measure its effect on known downstream substrates of ROCK. The ROCK kinases phosphorylate several proteins, including Myosin Phosphatase Target Subunit 1 (MYPT1). nih.gov The inhibitory activity of OXA-06 can be quantified by treating cancer cell lines, such as non-small cell lung carcinoma (NSCLC) or pancreatic (PANC-1) cells, with the compound and then measuring the levels of phosphorylated MYPT1 (pMYPT1) using techniques like Western blotting. nih.govmedchemexpress.com Studies show that OXA-06 effectively suppresses pMYPT1 levels in these cells. medkoo.comnih.gov This demonstrates target engagement and functional inhibition of the ROCK signaling pathway within intact cells.
Table 3: Summary of Biochemical and Cellular Activity of OXA-06
| Assay Type | Parameter Measured | Result | Reference |
|---|---|---|---|
| In Vitro Kinase Assay | IC₅₀ against ROCK | 10 nM | bio-techne.commedkoo.comnih.gov |
| Cell-Based Assay (e.g., Western Blot) | Inhibition of MYPT1 Phosphorylation | Suppression of pMYPT1 in NSCLC and PANC-1 cells | medkoo.comnih.govmedchemexpress.com |
| Kinase Selectivity Screen | Inhibition of a panel of 183 kinases | Inhibited 5.4% of kinases tested by >50% | nih.gov |
Future Research Trajectories and Conceptual Therapeutic Implications of Rock Inhibition
Elucidation of Novel Biological Targets and Off-Target Interactions in Research Contexts
OXA-06 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). medchemexpress.commedchemexpress.commedkoo.comfishersci.firndsystems.comtocris.commedchemexpress.com Its primary biological targets are the two isoforms of ROCK, ROCK1 and ROCK2. tocris.comnih.gov Research has demonstrated that OXA-06 is a more selective inhibitor of ROCK than the widely used compound Y-27632. In a study comparing the two, OXA-06 inhibited 5.4% of a panel of 167 kinases, while Y-27632 inhibited 10.2%. nih.gov Both compounds showed activity against five additional protein kinases. However, OXA-06 was active on only two other kinases, whereas Y-27632 was active on ten additional kinases, highlighting the greater selectivity of OXA-06. nih.gov
This enhanced selectivity is crucial for accurately assessing the function of ROCK in cellular processes. nih.gov While primarily targeting ROCK1 and ROCK2, the identification of any off-target interactions is critical for interpreting experimental results. The off-target activities of less selective inhibitors like Y-27632 can complicate the attribution of observed effects solely to ROCK inhibition. nih.gov The use of OXA-06, in conjunction with structurally distinct ROCK inhibitors and genetic approaches like siRNA, provides a more rigorous method for validating ROCK as a therapeutic target. nih.gov
Interactive Table: Kinase Inhibition Profile of OXA-06 vs. Y-27632
| Compound | Percentage of Kinases Inhibited (>50%) | Shared Off-Target Kinases | Unique Off-Target Kinases |
| OXA-06 | 5.4% | 5 | 2 |
| Y-27632 | 10.2% | 5 | 10 |
Data sourced from a screening of 167 protein kinases. nih.gov
Investigation of Complex Signaling Network Interactions in Disease Models
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal rearrangement, cell migration, and proliferation. tocris.comnih.gov Consequently, its dysregulation is implicated in numerous diseases, particularly cancer. nih.gov In preclinical cancer models, OXA-06 has been shown to impair cell migration and phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) in pancreatic cancer cells (PANC-1). medchemexpress.comtargetmol.com In non-small cell lung carcinoma (NSCLC) cell lines, OXA-06 inhibits anchorage-independent growth and invasion. medkoo.comfishersci.firndsystems.comnih.govebiohippo.com
Mechanistically, OXA-06 has been found to suppress the phosphorylation of cofilin, a downstream effector of the ROCK pathway involved in actin dynamics. medkoo.comrndsystems.comebiohippo.com This inhibition of cofilin phosphorylation is a key indicator of ROCK activity suppression within the cell. nih.gov Studies using OXA-06 have helped to confirm that the anchorage-independent growth and Matrigel invasion of NSCLC cells are dependent on ROCK activity. nih.govnih.gov Interestingly, while OXA-06 inhibits these cancer-promoting phenotypes, it does not appear to induce apoptosis (programmed cell death). medchemexpress.commedchemexpress.comebiohippo.com Instead, its anti-tumor activity is associated with an accumulation of cells in the G0/G1 phase of the cell cycle, an effect that is mimicked by the concurrent suppression of ROCK1 and ROCK2 using siRNA. nih.gov
The transforming growth factor-beta (TGF-β) signaling pathway, which has a dual role in cancer, is also modulated by ROCK. Recent research indicates that ROCK1 and ROCK2 have opposing effects on TGF-β-SMAD3/4 transcriptional activity, with ROCK1 being inhibitory and ROCK2 being stimulatory. diva-portal.org This highlights the complexity of the signaling networks in which ROCK kinases participate and underscores the need for isoform-selective inhibitors to dissect these intricate interactions in disease models.
Development of Improved Analogs with Optimized Pharmacological Properties for Research Use
The development of OXA-06 itself was the result of a high-throughput screening and medicinal chemistry optimization aimed at identifying a potent and selective ROCK inhibitor that is structurally distinct from earlier compounds like Y-27632. nih.gov The goal of developing such analogs is to improve upon existing pharmacological tools to provide researchers with more precise probes for studying biological systems. Key properties for optimization include potency, selectivity, and in-cell activity.
OXA-06 demonstrated increased potency in blocking ROCK-dependent signaling in cell-based assays compared to Y-27632. nih.gov Future research in this area could focus on developing analogs with even greater selectivity for ROCK1 versus ROCK2. The two isoforms, while structurally similar in their kinase domains, have different tissue expression patterns and subcellular localizations, suggesting they may have non-redundant roles. tocris.comdiva-portal.org For instance, ROCK2 expression is highest in the brain and muscle, while ROCK1 has a more ubiquitous distribution. tocris.com The development of isoform-specific inhibitors is a significant trajectory in the field, as it would allow for a more detailed elucidation of the distinct functions of ROCK1 and ROCK2 in both normal physiology and disease.
The spirocyclic structure found in some kinase inhibitors is a feature that can enhance binding affinity and selectivity by providing conformational rigidity. vulcanchem.com Exploring such structural motifs in the design of new OXA-06 analogs could lead to compounds with improved pharmacological profiles for research applications.
Conceptual Frameworks for Therapeutic Interventions Based on ROCK Modulation in Preclinical Settings
The inhibition of ROCK has shown therapeutic potential in a variety of preclinical disease models, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.gov The work with OXA-06 in NSCLC provides a strong rationale for ROCK as a therapeutic target in this cancer type. nih.gov The finding that suppression of either ROCK1 or ROCK2 alone is sufficient to impair anchorage-independent growth suggests that both isoforms play non-overlapping roles in oncogenesis and that targeting either could be a valid therapeutic strategy. nih.gov
A key conceptual framework for the therapeutic use of ROCK inhibitors like OXA-06 is in targeting tumor cell invasion and metastasis. nih.gov By inhibiting the ROCK pathway, these compounds can disrupt the cellular machinery responsible for cell motility, thereby potentially preventing the spread of cancer cells. medchemexpress.comnih.gov Furthermore, the observation that OXA-06 induces a cell cycle arrest rather than apoptosis suggests that it could be used in combination with other cytotoxic agents. nih.gov This combination therapy approach could be more effective and potentially reduce the development of drug resistance. nih.gov
The development of biomarkers to predict sensitivity to ROCK inhibitors is a critical step for their clinical development. nih.gov While initial hypotheses suggested that the loss of the DLC1 tumor suppressor gene might predict sensitivity to ROCK inhibition, studies with OXA-06 in NSCLC cell lines did not find a correlation. nih.gov Therefore, future preclinical research must focus on identifying reliable genetic or protein biomarkers that can identify patient populations most likely to benefit from ROCK-targeted therapies.
Q & A
Q. What is the molecular mechanism by which OXA-06 dihydrochloride inhibits cancer cell invasion?
this compound acts as an ATP-competitive ROCK inhibitor, targeting Rho-associated coiled-coil kinases (ROCK-I/II). It disrupts actin cytoskeleton dynamics by inhibiting cofilin phosphorylation, a critical step in cell motility and invasion. Researchers can validate this mechanism using kinase activity assays (measuring ATP consumption) and immunofluorescence to track cofilin localization in non-small cell lung cancer (NSCLC) cell lines .
Q. How can researchers assess the selectivity of this compound for ROCK isoforms in vitro?
Selectivity is determined via kinase profiling panels, comparing IC₅₀ values for ROCK-I/II against off-target kinases. For example, SR-3677 dihydrochloride (a related ROCK inhibitor) shows IC₅₀ values of 56 nM (ROCK-I) and 3 nM (ROCK-II) . While exact values for OXA-06 are not provided in the evidence, similar methodologies apply:
Q. What experimental models are suitable for studying this compound’s anti-metastatic effects?
Primary models include:
- 2D monolayer cultures : Measure adhesion-dependent growth inhibition via colony formation assays.
- 3D tumor spheroids : Evaluate invasion suppression in collagen-embedded spheroids.
- In vivo xenografts : Monitor metastatic burden in tail-vein-injected NSCLC models. Key endpoints: Co-filin phosphorylation (Western blot), actin polymerization (phalloidin staining), and metastatic nodule quantification .
Advanced Research Questions
Q. Why does this compound inhibit cofilin phosphorylation without inducing apoptosis, and how can this discrepancy be resolved?
Unlike some ROCK inhibitors, OXA-06 blocks cytoskeletal remodeling but does not activate pro-apoptotic pathways. Possible explanations:
- Downstream pathway bias : OXA-06 may spare kinases involved in apoptosis (e.g., JNK or p38).
- Cell-type specificity : NSCLC lines may have compensatory survival mechanisms (e.g., upregulated Bcl-2). Methodological resolution :
- Perform phosphoproteomic profiling to map signaling cascades.
- Knock down anti-apoptotic proteins (e.g., Bcl-2) to test synthetic lethality .
Q. How can researchers optimize this compound dosing in 3D tumor models to mimic in vivo conditions?
Strategies :
- Dose-response in spheroids : Test 0.1–10 µM ranges, monitoring viability (CellTiter-Glo) and invasion (confocal imaging).
- Pharmacokinetic modeling : Use mass spectrometry to measure drug penetration into spheroid cores.
- Combination screens : Pair with chemotherapies (e.g., cisplatin) to identify synergistic effects .
Q. What are the key considerations for validating this compound’s chemical stability in experimental buffers?
Stability depends on pH, temperature, and buffer composition.
- HPLC analysis : Monitor degradation products over 24–72 hours in PBS (pH 7.4) vs. cell culture media.
- Mass spectrometry : Confirm intact molecular ions ([M+H]⁺) under storage conditions (e.g., -80°C vs. room temperature).
- Bioactivity correlation : Compare fresh vs. aged batches in kinase assays to ensure potency retention .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in this compound’s efficacy across different NSCLC subtypes?
Approach :
- Subtype stratification : Compare genetic profiles (e.g., KRAS-mutant vs. EGFR-mutant lines) using RNA-seq or CRISPR screens.
- Functional rescue experiments : Overexpress ROCK isoforms in resistant lines to confirm target dependency.
- Meta-analysis : Aggregate data from public datasets (e.g., CCLE) to identify biomarkers of response .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on invasion?
- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare invasion rates across doses.
- Time-lapse data : Apply mixed-effects models to account for temporal variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
